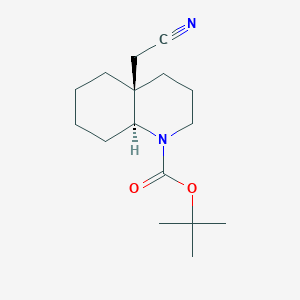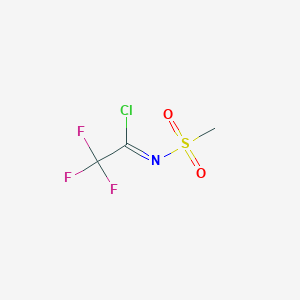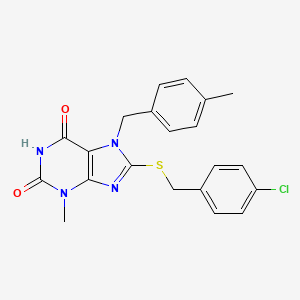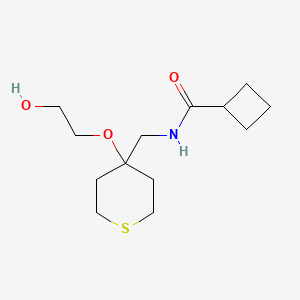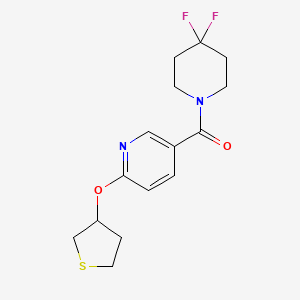
(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is an intriguing molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure combines elements from piperidine and pyridine rings, along with a unique tetrahydrothiophene group, making it a versatile candidate for scientific exploration and industrial use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:
Step 1 Synthesis of 6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl chloride: – This intermediate can be prepared by reacting 3-hydroxypyridine with tetrahydrothiophene under basic conditions to form the ether linkage, followed by chlorination.
Step 2 Preparation of (4,4-Difluoropiperidin-1-yl)methanone: – This is achieved by introducing the difluoropiperidine moiety into a ketone framework.
Step 3 Coupling Reaction: – The two intermediates are then coupled under suitable conditions, such as using a palladium-catalyzed coupling reaction, to obtain the target compound.
Industrial Production Methods
For industrial-scale production, optimizations such as continuous flow chemistry and the use of highly efficient catalysts can be employed. This ensures higher yields and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: – The compound may undergo oxidation at the tetrahydrothiophene group, forming a sulfone derivative.
Reduction: – The ketone group can be reduced to a hydroxyl group, yielding an alcohol.
Substitution: – The fluorine atoms on the piperidine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products from these reactions include sulfone derivatives from oxidation, alcohols from reduction, and various substituted compounds from nucleophilic substitutions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, it can be used as a building block for designing more complex molecules due to its functional groups.
Biology
The compound's structural framework can be explored for binding with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
Industry
Its unique chemical properties can be utilized in the development of materials, agrochemicals, and specialty chemicals.
Mécanisme D'action
The compound's effects are exerted through its interactions with molecular targets. These targets could include enzymes where it may act as an inhibitor or activator, depending on the structural modifications. The pathways involved typically rely on the binding affinity of the compound to these targets, influencing their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Difluoropiperidin-1-yl)(4-fluorophenyl)methanone
(4,4-Difluoropiperidin-1-yl)(3-(trifluoromethyl)pyridin-2-yl)methanone
Uniqueness
The presence of the tetrahydrothiophene group sets (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone apart from similar compounds. This group can confer unique properties such as increased lipophilicity, potential sulfur interactions, and distinct pharmacokinetic profiles.
Propriétés
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2S/c16-15(17)4-6-19(7-5-15)14(20)11-1-2-13(18-9-11)21-12-3-8-22-10-12/h1-2,9,12H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKDAZXXZOODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




